![molecular formula C9H8N4O2 B1340293 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 915920-19-3](/img/structure/B1340293.png)
2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
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Overview
Description
“2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is an organic compound with the empirical formula C9H8N4O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” was established by NMR and MS analysis . The single-crystal X-ray diffraction analysis of a related compound reveals complex topologies .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” are not detailed in the available resources, the compound has been used in the synthesis of a series of hybrids .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 . It is classified as an organic building block . The density of a related compound, “3,5-二(4H-1,2,4-三唑-4-基)苯甲酸”, is 1.60±0.1 g/cm3 .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid, focusing on six unique applications:
Antibiotic and Pesticide Recognition
One of the coordination polymers based on this compound exhibits high sensitivity and a low detection limit in the recognition of antibiotics like NZF, NFT, and FZD, as well as pesticide identification such as DCN .
Anti-tumor Activity
The same coordination polymer has demonstrated good anti-tumor activity toward tested glioma cells, indicating potential for medical applications in cancer treatment .
Electrochromic and Optical Devices
Spectroelectrochemical studies suggest that frameworks involving this compound can be potentially used in electrochromic and optical devices due to their ability to undergo interconversion of different redox states .
Catalysis for Carbon Dioxide Cycloaddition
Materials fabricated with this compound have been proven to be highly efficient catalysts for carbon dioxide cycloaddition with a series of model epoxides, which is significant for chemical synthesis and environmental applications .
Synthesis Routes for Pharmaceutical Compounds
The compound has been used in synthetic routes for the formation of 1,2,4-triazole benzoic acid hybrids, which are important intermediates in pharmaceutical chemistry .
Research and Development
This compound is available for purchase for research and development purposes, indicating its importance in ongoing scientific studies .
Future Directions
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
It’s known that triazole compounds can have a variety of biological effects, including antifungal, antibacterial, and anticancer activities .
properties
IUPAC Name |
2-amino-4-(1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDSNKGNAVUYFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588003 |
Source
|
Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
CAS RN |
915920-19-3 |
Source
|
Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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